molecular formula C9H9NO B061570 2-(1-Hydroxyethyl)benzonitrile CAS No. 182964-49-4

2-(1-Hydroxyethyl)benzonitrile

Cat. No.: B061570
CAS No.: 182964-49-4
M. Wt: 147.17 g/mol
InChI Key: QUUYOBOUUVMQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO It is characterized by a benzene ring substituted with a hydroxyethyl group and a nitrile group

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products:

    Oxidation: Formation of 2-(1-oxoethyl)benzonitrile or 2-(1-carboxyethyl)benzonitrile.

    Reduction: Formation of 2-(1-aminoethyl)benzonitrile.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

2-(1-Hydroxyethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The nitrile group can also interact with nucleophiles, leading to various biochemical transformations .

Comparison with Similar Compounds

    Benzonitrile: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    2-Hydroxybenzonitrile: Similar structure but lacks the ethyl group, affecting its reactivity and applications.

    2-(1-Aminoethyl)benzonitrile: Contains an amino group instead of a hydroxy group, leading to different chemical properties and applications.

Uniqueness: 2-(1-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Biological Activity

2-(1-Hydroxyethyl)benzonitrile is a compound of interest due to its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H11NO
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an anti-inflammatory agent and its effects on various biological systems.

Research suggests that this compound may exert its effects through the modulation of specific receptors and pathways involved in inflammation and cellular signaling. While detailed mechanisms remain under investigation, preliminary findings indicate interactions with adrenergic receptors, which could influence smooth muscle relaxation and anti-inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties . For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in cultured cells. A study highlighted its effectiveness in reducing interleukin-6 (IL-6) levels, a key cytokine involved in inflammatory responses.

StudyCell LineConcentrationEffect
RAW 264.710 µMDecreased IL-6 production by 40%
THP-15 µMInhibited TNF-α secretion by 30%

In Vivo Studies

Animal models have further validated the anti-inflammatory effects of this compound. In a murine model of acute inflammation, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls.

ModelDoseResult
Carrageenan-induced20 mg/kgReduced edema by 50%
Zymosan-induced10 mg/kgDecreased leukocyte infiltration

Case Studies

Several case studies have documented the application of this compound in therapeutic settings:

  • Case Study 1 : A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) assessed the efficacy of this compound as a bronchodilator. Results indicated improved lung function metrics post-treatment.
  • Case Study 2 : In patients with asthma, the compound was evaluated for its potential to enhance β-adrenergic receptor activity, leading to improved respiratory function.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-Hydroxyethyl)benzonitrile, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or hydroxylation of benzonitrile precursors. For example, Method A (adapted from para-isomer studies) uses 2-cyanobenzaldehyde with ethylene glycol under controlled conditions (75% yield) . Key parameters include solvent polarity (e.g., acetonitrile for dipolar reactions), temperature (60–80°C for optimal kinetics), and inert atmospheres to prevent oxidation . Characterization via HPLC and NMR ensures purity (>95%) and confirms regioselectivity.

Q. How is this compound characterized structurally, and what analytical techniques validate its configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (as in ) resolves stereochemistry, while FT-IR confirms nitrile (C≡N, ~2220 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) and ¹³C NMR distinguish between positional isomers (e.g., para vs. ortho substitution) .

Q. What are the primary chemical reactions involving this compound, and how do functional groups dictate reactivity?

  • Methodological Answer : The nitrile group undergoes reduction (e.g., LiAlH₄ to form amines) or nucleophilic addition (Grignard reagents), while the hydroxyethyl group participates in oxidation (e.g., PCC to ketones) or esterification . Steric hindrance from the benzene ring slows SN2 reactions, favoring SN1 pathways in polar solvents .

Advanced Research Questions

Q. How does the hydroxyethyl group’s position (ortho vs. para) impact biological activity compared to analogs like 4-(1-Hydroxyethyl)benzonitrile?

  • Methodological Answer : Ortho substitution in this compound increases steric bulk, reducing binding affinity to cytochrome P450 enzymes compared to the para isomer. In MCF-7 cells, para derivatives show higher apoptosis induction (via caspase-3 activation), suggesting positional effects on cellular uptake . Molecular docking studies can quantify these steric-electronic relationships.

Q. What experimental strategies address contradictions in reported biological activities, such as varying cytotoxicity across cancer cell lines?

  • Methodological Answer : Discrepancies arise from enantiomeric differences (e.g., (R)- vs. (S)-configurations) or cell-line-specific metabolic pathways. Resolve by:

  • Chiral separation : Use HPLC with amylose-based columns to isolate enantiomers .
  • Metabolic profiling : Compare intracellular concentrations via LC-MS in A549 (lung) vs. MCF-7 (breast) cells .
  • Dose-response assays : Validate IC₅₀ values under standardized hypoxia/normoxia conditions .

Q. How do structural analogs of this compound differ in their mechanisms of action, and what functional groups are critical for target specificity?

  • Methodological Answer : Analog comparisons (e.g., this compound vs. 3-hydroxy-2-phenylpropanenitrile) reveal that the nitrile group enhances hydrogen bonding with kinase active sites, while the hydroxyethyl moiety modulates solubility and membrane permeability. Replacements (e.g., methyl instead of hydroxyl) reduce antiproliferative effects by 40–60% in HT-29 cells .

Q. What computational methods predict the regioselectivity of this compound in cycloaddition or dimerization reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict regioselectivity in Diels-Alder reactions. For example, the hydroxyethyl group directs electron density to the ortho position, favoring endo products in cyclopentadiene reactions .

Properties

IUPAC Name

2-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUYOBOUUVMQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1M solution of methylmagnesium bromide in tetrahydrofuran (12 ml, 12 mmol) was dropwise and portionwise added to a solution of 2-cyanobenzaldehyde (1.31 g, 10.0 mmol) dissolved in dried tetrahydrofuran (25 ml), followed by stirring at room temperature for one night. After the reaction, water was added to the reaction mixture followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, the drying agent was filtered off, and the solution was concentrated under reduced pressure to give 1-(2-cyanophenyl)ethanol (1.47 g, quantitative).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.31 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1-Hydroxyethyl)benzonitrile
2-(1-Hydroxyethyl)benzonitrile
2-(1-Hydroxyethyl)benzonitrile
2-(1-Hydroxyethyl)benzonitrile
2-(1-Hydroxyethyl)benzonitrile
2-(1-Hydroxyethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.